molecular formula C12H14O3 B1439226 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid CAS No. 1218328-99-4

2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid

Cat. No.: B1439226
CAS No.: 1218328-99-4
M. Wt: 206.24 g/mol
InChI Key: IHYYDFPEYUTJFS-UHFFFAOYSA-N
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Description

Key Structural Parameters

Parameter Value/Description Source
Molecular weight 206.24 g/mol
Bond angles (cyclopropane) ~60° (inherent angle strain)
Furan ring geometry Planar, with C-O-C angle of ~108°
Torsional strain High in cyclopropane due to eclipsed bonds

The carboxylic acid group adopts a planar configuration, enabling hydrogen bonding, while the fused cyclopropane-furan system introduces steric constraints.

Properties

IUPAC Name

2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-6-4-7(6)10-2-3-11(15-10)8-5-9(8)12(13)14/h2-3,6-9H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYYDFPEYUTJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)C3CC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218328-99-4
Record name 2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a furan derivative. One common method includes the reaction of 2-methylcyclopropyl bromide with a furan-2-carboxylic acid derivative under basic conditions . The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The furan ring and cyclopropane moiety may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-1-carboxylic Acid Derivatives

Compounds such as (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-97-1) and (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-86-8) share the cyclopropane-carboxylic acid core but differ in stereochemistry and substituents:

Compound Molecular Formula Key Features Stereochemistry
Target Compound (CID 43810272) C₁₂H₁₄O₃ Furan + methylcyclopropyl substituent Not specified
(1R,2R)-2-(methoxycarbonyl) derivative C₆H₈O₄* Methoxycarbonyl (-COOCH₃) substituent (1R,2R) configuration
(1R,2S)-2-(methoxycarbonyl) derivative C₆H₈O₄* Methoxycarbonyl (-COOCH₃) substituent (1R,2S) configuration

Key Differences :

  • Stereochemical variations in the methoxycarbonyl derivatives (e.g., (1R,2R) vs. (1R,2S)) may alter solubility or metabolic stability .
Heterocyclic Cyclopropane Carboxylic Acids

2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (Ref: 10-F703690) replaces the furan ring with a pyrimidine-dione system:

Compound Heterocycle Functional Groups Bioactivity Relevance
Target Compound (CID 43810272) Furan Carboxylic acid, methylcyclopropyl Underexplored
Pyrimidine-dione derivative Pyrimidine Carboxylic acid, ketone, methylcyclopropyl Potential nucleoside analog

Key Differences :

  • The pyrimidine-dione derivative’s conjugated system may improve UV absorption or metal chelation capabilities. However, its discontinuation in commercial catalogs (e.g., CymitQuimica) limits accessibility .
Beta-Lactam Antibiotics with Cyclopropane Moieties

Compounds like (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () feature fused bicyclic systems with beta-lactam rings. These are structurally more complex and target bacterial penicillin-binding proteins:

Compound Core Structure Functional Complexity Application
Target Compound (CID 43810272) Furan-cyclopropane Moderate Synthetic intermediate
Beta-lactam derivatives Bicyclic beta-lactam High (amide, thiazolidine, carboxy groups) Antibacterial agents

Key Differences :

  • Beta-lactams exhibit higher structural complexity and established biological activity, whereas the target compound’s applications remain speculative .

Research Findings and Data Analysis

Collision Cross-Section (CCS) Data for the Target Compound
Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 207.10158 128.5
[M+Na]⁺ 229.08352 141.0
[M-H]⁻ 205.08702 144.2

The CCS values suggest moderate polarity, aligning with its mixed hydrophobic (cyclopropane) and polar (carboxylic acid) domains. These properties may favor membrane permeability in drug design .

Stereochemical and Functional Group Impact
  • The (1R,2R) and (1R,2S) methoxycarbonyl derivatives () highlight how stereochemistry can influence synthetic pathways, though biological data are lacking.
  • The pyrimidine-dione derivative’s discontinuation underscores challenges in scaling production of highly substituted cyclopropanes .

Biological Activity

2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is a complex organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. This compound is notable for its unique structural features, including a furan ring and cyclopropane moieties, which may influence its biological activity. The exploration of its biological properties is essential for understanding its potential applications in various fields, including pharmacology and agricultural science.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H14O3
  • SMILES : CC1CC1C2=CC=C(O2)C3CC3(=O)O
  • InChI : InChI=1S/C12H14O3/c1-6-4-7(6)10-2-3-11(15-10)8-5-9(8)12(13)14/h2-3,6-9H,4-5H2,1H3,(H,13,14)

The precise mechanism of action for 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is not well-documented. However, it is hypothesized that its biological effects may be mediated through interactions with specific enzymes or receptors due to its structural characteristics. The furan ring and cyclopropane moiety are believed to play critical roles in these interactions, potentially influencing binding affinity and specificity.

Ethylene Biosynthesis Inhibition

Cyclopropanecarboxylic acids have been studied for their role in inhibiting ethylene biosynthesis in plants. Specifically, structural analogs of 1-amino-cyclopropane-1-carboxylic acid (ACC), such as cyclopropane dicarboxylic acid derivatives, have demonstrated inhibitory effects on the enzyme ACO2 (1-aminocyclopropane-1-carboxylate oxidase), which is crucial for ethylene production . This suggests that 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid may also possess similar inhibitory capabilities.

Molecular Docking Studies

Molecular docking studies conducted on related compounds have shown promising results regarding their interactions with ACO2. For example, various cyclopropanecarboxylic acid derivatives exhibited significant binding affinities, with binding constants ranging from 3.53×1043.53\times 10^4 to 5.94×1045.94\times 10^4 M1^{-1} . These findings suggest that 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid could be evaluated for similar interactions.

CompoundBinding Constant (Kb_b)(M1^{-1})ΔG (kcal/mol)
(E)-2-phenyl-cyclopropane-1-carboxylic acid5.94×1045.94\times 10^4-6.5
(E)-1-amino-2-phenyl-cyclopropane-1-carboxylic acid4.94×1044.94\times 10^4-6.4
Methylcyclopropane0.188×1030.188\times 10^3-3.1

Case Studies

While direct case studies on 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid are scarce, related research highlights the potential of cyclopropanecarboxylic acids in agricultural applications as inhibitors of ethylene biosynthesis, which can delay fruit ripening and enhance post-harvest quality .

Q & A

Q. What are the key structural features influencing the reactivity of this compound?

The compound’s reactivity is governed by its cyclopropane ring strain, the electron-rich furan moiety, and the carboxylic acid group. Substituent positions (e.g., methylcyclopropyl on the furan ring) modulate steric hindrance and electronic effects. For example, trans-configurations in cyclopropane derivatives exhibit distinct reactivity compared to cis-isomers due to stereoelectronic factors . Comparative structural analysis (see table in ) highlights how substituent placement affects hydrogen-bonding capacity and interaction with biological targets.

Q. What synthetic routes are commonly used to prepare cyclopropane-furan carboxylic acids?

Synthesis typically involves:

  • Cyclopropanation : Using dihalocarbene additions to alkenes or transition-metal-catalyzed methods.
  • Furan functionalization : Electrophilic substitution (e.g., Friedel-Crafts alkylation) to attach methylcyclopropyl groups.
  • Carboxylic acid introduction : Hydrolysis of nitriles or oxidation of alcohol precursors. Key reagents include potassium tert-butoxide for cyclopropanation and Pd/C for catalytic hydrogenation .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : To confirm cyclopropane ring integrity and substituent positions (e.g., 1^1H NMR coupling constants for ring strain analysis).
  • X-ray crystallography : For resolving stereochemical configurations.
  • HPLC-MS : To assess purity and detect degradation products, especially under acidic/basic conditions .

Advanced Research Questions

Q. How do stereochemical variations in cyclopropane derivatives affect biological activity?

Stereochemistry dictates binding affinity to enzymes or receptors. For instance, trans-isomers of cyclopropane-carboxylic acids may exhibit stronger inhibition of bacterial enolase compared to cis-forms due to optimal spatial alignment with active sites. Comparative studies should use chiral chromatography (e.g., HPLC with amylose-based columns) to isolate enantiomers before bioactivity assays .

Q. What methodological strategies mitigate data contradictions in biological activity studies?

Contradictions often arise from:

  • Solvent effects : Polar solvents may stabilize zwitterionic forms, altering bioavailability. Standardize solvent systems (e.g., DMSO:PBS ratios).
  • Assay conditions : Adjust pH to mimic physiological environments, as the carboxylic acid group’s ionization state impacts target binding.
  • Control experiments : Include structurally analogous compounds (e.g., 3-phenylcyclopropane-1-carboxylic acid) to isolate substituent-specific effects .

Q. How can oxidation reactions be optimized to prevent cyclopropane ring opening?

  • Reagent selection : Use mild oxidants like TEMPO/NaClO to avoid ring strain relief.
  • Temperature control : Maintain reactions below 40°C to limit thermal decomposition.
  • Monitoring : Employ in-situ FTIR to detect early signs of ring-opening (e.g., loss of cyclopropane C-H stretching signals at ~3000 cm1^{-1}) .

Q. What safety protocols are critical for handling cyclopropane derivatives under high-temperature conditions?

  • Ventilation : Use fume hoods with >100 ft/min face velocity to prevent vapor accumulation.
  • Static control : Ground equipment and use conductive containers to avoid ignition from static discharge.
  • Decomposition mitigation : Avoid temperatures >100°C; thermal degradation may release toxic gases (e.g., CO) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
Reactant of Route 2
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid

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